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Introduction

The paralogous histone acetyltransferases (HATs) p300 (also known as EP300 or KAT3B) and
CREB-binding protein (CBP or KAT3A) are critical transcriptional co-activators that play a
pivotal role in regulating gene expression.[1][2][3] They function by acetylating histone proteins,
which leads to a more open chromatin structure, and by acetylating non-histone proteins,
thereby modulating their activity.[2] Dysregulation of p300/CBP activity is implicated in various
diseases, including cancer, making them attractive therapeutic targets.[3][4]

dCBP-1 is a potent and selective heterobifunctional degrader of p300/CBP.[5][6][7] It functions
as a Proteolysis Targeting Chimera (PROTAC), a molecule with two heads: one that binds to
the target proteins (p300/CBP) and another that recruits an E3 ubiquitin ligase, in this case,
Cereblon (CRBN).[5][8] This induced proximity leads to the ubiquitination and subsequent
proteasomal degradation of p300 and CBP.[5][8] This targeted degradation approach offers a
powerful tool to study the acute consequences of p300/CBP loss of function, overcoming some
limitations of traditional inhibitors which may not completely abrogate all functions of these
scaffold proteins.[1][3]

These application notes provide detailed protocols for utilizing dCBP-1 to investigate p300/CBP
loss of function in cellular models.
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Data Presentation

dCBP-1 Activity Profile

Parameter Cell Line Value Reference
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Mandatory Visualizations
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Mechanism of dCBP-1 Action

dCBP-1 Mediated Degradation

p300/CBP CRBN (E3 Ligase)
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Proteasomal
Degradation
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Mechanism of dCBP-1 induced p300/CBP degradation.

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b8180490?utm_src=pdf-body-img
https://www.benchchem.com/product/b8180490?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Experimental Workflow for Probing p300/CBP Loss of Function
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General workflow for studying p300/CBP function with dCBP-1.
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Interpretation of Experimental Outcomes

p300/CBP Degradation
Observed?

Troubleshoot:
Cellular Phenotype - Check dCBP-1 concentration
Observed? - Verify CRBN expression
- Optimize treatment time

Conclusion: Conclusion:
Phenotype is likely Phenotype is likely
dependent on p300/CBP independent of p300/CBP

Troubleshoot:

- Assay sensitivity
- Redundant pathways
- Off-target effects of dCBP-1 (unlikely but possible)

Click to download full resolution via product page
Decision tree for interpreting experimental results.

Experimental Protocols
Cell Culture and Treatment with dCBP-1

Materials:

¢ Cell line of interest (e.g., MM1S, HAP1)
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o Appropriate cell culture medium and supplements (e.g., RPMI-1640, DMEM, FBS, Penicillin-
Streptomycin)

o dCBP-1 (powder)

¢ Dimethyl sulfoxide (DMSO), sterile

» Sterile, nuclease-free microcentrifuge tubes

o Cell culture plates (6-well, 12-well, or 96-well, depending on the downstream application)
Protocol:

e Reconstitution of dCBP-1: Prepare a stock solution of dCBP-1 by dissolving the powder in
DMSO to a final concentration of 10 mM. Aliquot and store at -80°C to avoid repeated
freeze-thaw cycles.

o Cell Seeding: The day before treatment, seed cells in the appropriate culture plates at a
density that will ensure they are in the exponential growth phase at the time of treatment.

e Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the dCBP-1
stock solution. Prepare serial dilutions of dCBP-1 in the cell culture medium to achieve the
desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 uM). Also, prepare a vehicle
control with the same final concentration of DMSO as the highest dCBP-1 concentration.

o Cell Treatment: Remove the old medium from the cells and replace it with the medium
containing the different concentrations of dCBP-1 or the vehicle control.

 Incubation: Incubate the cells for the desired time points (e.g., 1, 2, 4, 6, 24 hours) at 37°C in
a humidified incubator with 5% CO2.

Western Blotting for p300/CBP Degradation

Materials:
e Treated and control cells

o RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
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o BCA Protein Assay Kit

o Laemmli sample buffer

o SDS-PAGE gels

o Western blotting apparatus

e PVDF or nitrocellulose membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies: anti-p300, anti-CBP, anti-GAPDH (or other loading control)

 HRP-conjugated secondary antibodies

e Enhanced chemiluminescence (ECL) substrate

e Imaging system

Protocol:

o Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
Scrape the cells and collect the lysate.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer.
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

o SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the
gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

e Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at
room temperature. Incubate the membrane with the primary antibodies (diluted in blocking
buffer) overnight at 4°C.
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e Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST.
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking
buffer) for 1 hour at room temperature.

o Detection: Wash the membrane three times with TBST. Apply the ECL substrate and
visualize the protein bands using an imaging system.

e Analysis: Quantify the band intensities and normalize the p300 and CBP levels to the loading
control.

HiBIT Assay for Quantitative p300/CBP Degradation

This protocol requires a cell line where p300 or CBP is endogenously tagged with the HIBIiT
peptide.

Materials:

HiBiT-tagged p300 or CBP cell line

dCBP-1 treated and control cells in a 96-well plate

Nano-Glo® HIBIT Lytic Detection System (Promega)

Luminometer

Protocol:

o Cell Treatment: Seed the HiBiT-tagged cells in a white, clear-bottom 96-well plate and treat
with a serial dilution of dCBP-1 as described in Protocol 1.

» Reagent Preparation: Prepare the Nano-Glo® HiBiT Lytic Reagent according to the
manufacturer's instructions.

e Lysis and Luminescence Measurement: At the desired time points, remove the plate from the
incubator and allow it to equilibrate to room temperature. Add the Nano-Glo® HiBIT Lytic
Reagent to each well.
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 Incubation and Reading: Incubate the plate for 10 minutes at room temperature to allow for
cell lysis and signal stabilization. Measure the luminescence using a plate-reading
luminometer.

o Data Analysis: Normalize the luminescence readings to the vehicle-treated control to
determine the percentage of remaining p300 or CBP. Plot the data to determine parameters
like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Cell Viability Assay (MTS Assay)

Materials:

o dCBP-1 treated and control cells in a 96-well plate

o MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
e Microplate spectrophotometer

Protocol:

o Cell Treatment: Seed cells in a 96-well plate and treat with a serial dilution of dCBP-1 as
described in Protocol 1. Incubate for the desired duration (e.g., 24, 48, 72 hours).

o MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's
instructions.

 Incubation: Incubate the plate for 1-4 hours at 37°C.

o Absorbance Measurement: Measure the absorbance at 490 nm using a microplate
spectrophotometer.

o Data Analysis: Subtract the background absorbance (from wells with medium and MTS
reagent only). Normalize the absorbance values of the treated wells to the vehicle-treated
control wells to determine the percentage of cell viability. Plot the data to calculate the 1C50
value.

Gene Expression Analysis by RT-qPCR (Example: MYC)

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b8180490?utm_src=pdf-body
https://www.benchchem.com/product/b8180490?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Materials:

o dCBP-1 treated and control cells

o RNA extraction kit

o CcDNA synthesis kit

e gPCR master mix

e Primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB)

e PCR instrument

Protocol:

RNA Extraction: After dCBP-1 treatment for the desired time, harvest the cells and extract
total RNA using a commercially available kit.

o CDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription Kit.

e (PCR: Set up the gPCR reaction with the cDNA, gPCR master mix, and the specific primers
for MYC and the housekeeping gene.

o Data Analysis: Analyze the gPCR data using the AACt method to determine the relative fold
change in MYC expression in dCBP-1-treated cells compared to the vehicle-treated control.

Conclusion

dCBP-1 is a valuable chemical probe for inducing the acute loss of p300/CBP, enabling
researchers to dissect their roles in various biological processes. The protocols outlined in
these application notes provide a framework for characterizing the effects of p300/CBP
degradation on protein levels, cell viability, and downstream gene expression. By employing
these methods, researchers can gain deeper insights into the functional consequences of
p300/CBP loss in both normal and disease states.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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